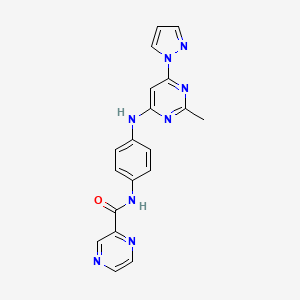
N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzoylthiophene group, which is a common motif in pharmaceutical chemistry . The compound also features a sulfonamide group, which is known for its biological activity and is present in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoylthiophene group attached to a methoxybenzenesulfonamide. The exact spatial arrangement would depend on the specific synthetic route and conditions .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The benzoylthiophene could undergo electrophilic aromatic substitution, while the sulfonamide could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a sulfonamide could increase its solubility in water, while the benzoylthiophene could contribute to its lipophilicity .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their utility in photodynamic therapy, an emerging treatment for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with compounds showing potent cell cycle inhibition properties and proceeding to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been selected for their antimitotic and antiproliferative effects against various cancer cell lines (Owa et al., 2002).
Anti-HIV and Antifungal Activities
- Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been prepared and screened for their anti-HIV and antifungal activities, showcasing the potential of sulfonamides in treating infectious diseases (Zareef et al., 2007).
Antimycobacterial Effects
- Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides have shown significant activity against Mycobacterium tuberculosis, with specific compounds exerting high activity, indicating their potential use in treating tuberculosis (Ghorab et al., 2017).
Potential Therapeutic Agents for Alzheimer’s Disease
- A series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and shown to exhibit inhibitory effects on acetylcholinesterase, demonstrating their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-15-8-5-9-17(12-15)26(22,23)20-13-16-10-11-18(25-16)19(21)14-6-3-2-4-7-14/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPBXMJJKBGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

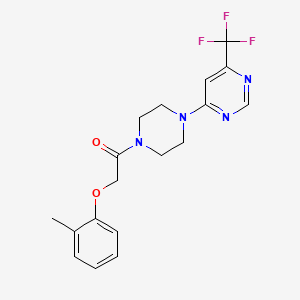
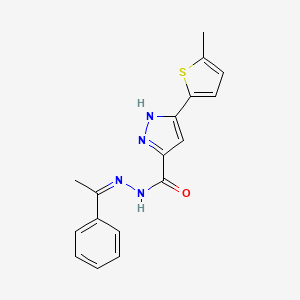
![3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679907.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2679910.png)
![6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2679911.png)
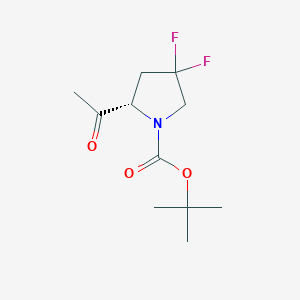
![(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2679913.png)
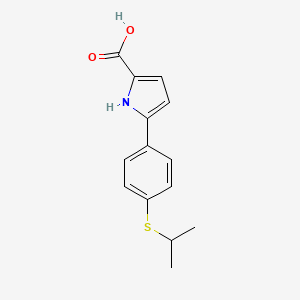

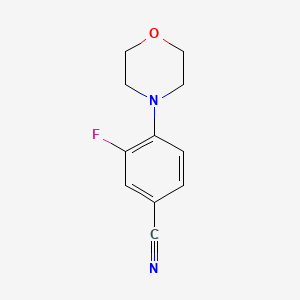

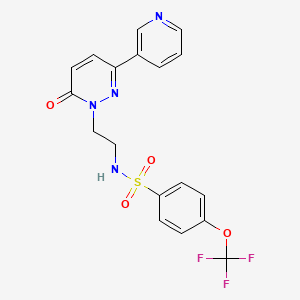
![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)
